molecular formula C15H17N3O3S B2901360 Benzo[c][1,2,5]thiadiazol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351618-77-3

Benzo[c][1,2,5]thiadiazol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No. B2901360
CAS RN: 1351618-77-3
M. Wt: 319.38
InChI Key: UWWMOXNKEBNBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester is a related compound . It can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst . Another related compound, 4,7-bis (5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF), has been used as a second acceptor material to fabricate efficient ternary polymer solar cells .


Synthesis Analysis

While specific synthesis methods for your compound were not found, the related compound Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be synthesized by a methylation reaction with methyl iodide using a palladium catalyst .


Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used in the Miyaura borylation and Suzuki coupling reactions . It can also be used to prepare benzothiadiazole derivatives as potent PFKFB3 kinase inhibitors .

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, this compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases. This compound has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Benzo[c][1,2,5]thiadiazol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is its potential as a new drug candidate for the treatment of cancer and other diseases. This compound has been shown to be effective in vitro and in vivo, and its synthesis method has been optimized to achieve a high yield and purity of the compound. However, one of the limitations of this compound is its relatively low solubility, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on Benzo[c][1,2,5]thiadiazol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone. One area of interest is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis method of this compound could be further optimized to improve its yield and purity, which would facilitate its use in scientific research and drug development.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound has been optimized to achieve a high yield and purity of the compound, and it has been shown to have potential as a new drug candidate for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves the reaction of 2-aminothiophenol with 1,5-dioxa-9-azaspiro[5.5]undecan-9-one in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form this compound. The synthesis method of this compound has been optimized to achieve a high yield and purity of the compound.

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anticancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been found to have anti-inflammatory, antioxidant, and antimicrobial properties, which make it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-14(11-2-3-12-13(10-11)17-22-16-12)18-6-4-15(5-7-18)20-8-1-9-21-15/h2-3,10H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWMOXNKEBNBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.